molecular formula C10H15ClN2O2 B14750945 ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate CAS No. 1269293-97-1

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B14750945
CAS No.: 1269293-97-1
M. Wt: 230.69 g/mol
InChI Key: ZOYVXJPJMGHIEW-UHFFFAOYSA-N
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Description

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The tert-butyl and chloro substituents can be introduced through subsequent reactions. For example, tert-butyl chloride can be used to introduce the tert-butyl group, and chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: Pyrazole derivatives are used in the development of pesticides and herbicides.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure of the final compound synthesized from this building block.

Comparison with Similar Compounds

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 1-tert-butyl-5-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 1-tert-butyl-5-fluoro-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.

Properties

CAS No.

1269293-97-1

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

ethyl 1-tert-butyl-5-chloropyrazole-3-carboxylate

InChI

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3

InChI Key

ZOYVXJPJMGHIEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Cl)C(C)(C)C

Origin of Product

United States

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